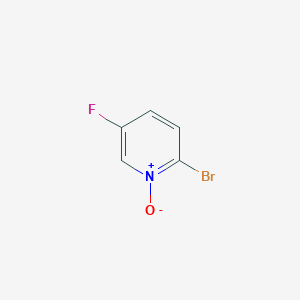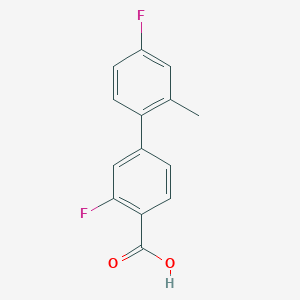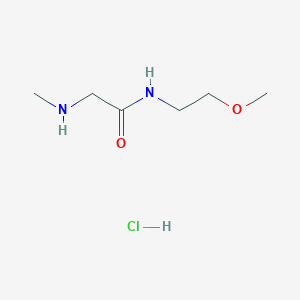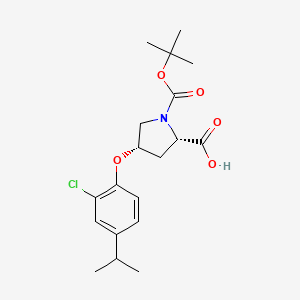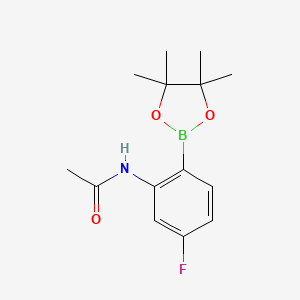
4-フルオロ-3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェノール
概要
説明
“4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound with the molecular formula C11H15BFNO2 . It is often used in the field of medicinal chemistry and as an intermediate in chemical synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a fluorine atom and a boronic ester group . The boronic ester group contains a boron atom bonded to two oxygen atoms and a carbon atom, forming a cyclic structure .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 302.8±27.0 °C and a predicted density of 1.09±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
有機合成反応
この化合物は、特に炭素-炭素カップリング反応と炭素-ヘテロカップリング反応において、有機合成における重要な反応中間体として役立ちます 。そのユニークな構造により、新しい医薬品や材料の開発に不可欠な複雑な有機分子の生成が可能になります。
ホウ素中性子捕捉療法 (BNCT)
ホウ酸誘導体の性質を持つこの化合物は、腫瘍細胞に高エネルギーの中性子線量を照射するためにホウ素担体を用いるがん治療の一種であるBNCTに潜在的な用途があります 。この方法は、周囲の正常な組織へのダメージを軽減しながら、がん細胞をより正確に標的とします。
薬物送達システム
この化合物の構造は、フィードバック制御薬物輸送ポリマーに使用するために適しています 。これらのポリマーは、特定の生理学的トリガーに応答して薬物を放出するように設計でき、治療の有効性と安全性を高めます。
フッ素含有医薬品
フッ素原子の強い電気陰性度は、炭素との親和性を高め、フッ素含有薬は生物学的に高度に活性で安定しています 。フッ素部分を有するこの化合物は、効力と耐性プロファイルを改善した新しい医薬品の開発に使用できます。
局所麻酔薬
研究によると、4-フルオロ-3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェノールなどの化合物から誘導されたアミド系局所麻酔薬は、がん治療に有益な可能性があります 。これらの麻酔薬は、臨床がん手術で使用して患者の転帰を改善することができます。
鈴木・宮浦クロスカップリング反応
問題の化合物のようなアリールボロン酸は、鈴木・宮浦クロスカップリング反応において重要な求核剤です 。この反応は、医薬品や農薬を含むさまざまな有機化合物の合成に広く用いられています。
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures have been used as reagents to borylate arenes , suggesting that the compound may interact with arene-containing proteins or enzymes.
Mode of Action
Based on its structural similarity to other boronic acid esters, it may interact with its targets through the boron atom, forming reversible covalent bonds with hydroxyl or carboxyl groups in the target molecules .
Biochemical Pathways
Boronic acid esters are known to be involved in various biochemical processes, including signal transduction and enzyme catalysis .
Pharmacokinetics
Boronic acid esters are generally well-absorbed and can distribute widely in the body due to their ability to form reversible covalent bonds with biological molecules .
Result of Action
Boronic acid esters can potentially modulate the activity of their target molecules, leading to changes in cellular functions .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol . For instance, boronic acid esters are known to be more stable and reactive in slightly acidic conditions .
生化学分析
Biochemical Properties
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of boron-containing compounds. The interactions are primarily based on the boron atom’s ability to form reversible covalent bonds with hydroxyl and amino groups in biomolecules . These interactions are essential for the compound’s role in enzyme inhibition and as a building block in drug design.
Cellular Effects
The effects of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, which can lead to enzyme inhibition or activation . This compound can also bind to specific sites on proteins, altering their conformation and activity. Furthermore, it can influence gene expression by interacting with DNA-binding proteins and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively . At higher doses, it can exhibit toxic or adverse effects, including disruptions in metabolic processes and organ function. Threshold effects have been identified, indicating the importance of dosage optimization in experimental settings.
Metabolic Pathways
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels . The compound’s boron-containing structure allows it to participate in unique biochemical reactions, contributing to its role in metabolic regulation.
Transport and Distribution
The transport and distribution of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is critical for its activity. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its function, as it interacts with different biomolecules within various subcellular environments.
特性
IUPAC Name |
4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQGRXFGHPKHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate](/img/structure/B1441853.png)
![5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine](/img/structure/B1441856.png)


